

A Comparative Guide to Inter-Laboratory Quantification of Diphenidol

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Diphenidol, an antiemetic and antivertigo agent, requires precise and accurate quantification in various matrices for clinical and forensic purposes. While formal inter-laboratory proficiency testing data for Diphenidol analysis is not extensively published, this guide provides a comparative overview of validated analytical methods from different laboratory settings. The performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods are summarized to aid researchers, scientists, and drug development professionals in selecting an appropriate analytical strategy.

Quantitative Performance Comparison

The following tables summarize the validation parameters of different analytical methods for the quantification of Diphenidol, as reported in various studies. These tables offer a side-by-side comparison of key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), linearity range, accuracy, and precision.

Table 1: Comparison of HPLC and UPLC-MS/MS Methods for Diphenidol Quantification in Biological Samples



| Parameter | HPLC[1][2][3] | UPLC-MS/MS[1] | UPLC-MS/MS[3] | |
|------------------------------|------------------------------|--|---------------|--|
| Matrix | Plasma | Blood, Liver | Mouse Plasma | |
| Linearity Range | 40-400 ng/mL | 0.05-200 ng/mL (Blood), 0.3-400 ng/g (Liver) | 0.2-50 ng/mL | |
| LLOQ | 40 ng/mL | 0.05 ng/mL (Blood), 0.3 ng/g (Liver) | 0.2 ng/mL | |
| Intra-day Precision (RSD) | 96.1-98.9% (as Accuracy) | 3.22-12.17% | < 14% | |
| Inter-day Precision (RSD) | 98.8-101.4% (as Accuracy) | 3.22-12.17% | < 14% | |
| Accuracy | 96.1-101.4% | 92.77-112.75% | 94.6-110.4% | |
| Recovery | Not Reported | 58.75-95.27% | > 76.5% | |

Table 2: Performance of GC-MS Method for Diphenidol Quantification

| Parameter | GC-MS | |
|-----------------|-------------------------------------|--|
| Matrix | Biological Specimens (Blood, Liver) | |
| Linearity Range | 1.0-400.0 μg/mL or μg/g | |
| LOD | 0.05 μg/mL or μg/g | |
| Precision (RSD) | < 10% | |
| Recovery | > 90% | |

Table 3: Inter-Laboratory Method Validation of Diphenidol HCl in a Pharmaceutical Formulation by HPLC



| Laborator y | Run 1 (%) | Run 2 (%) | Run 3 (%) | Run 4 (%) | Run 5 (%) | Mean (%) |
|-----------------|-----------|-----------|-----------|-----------|-----------|----------|
| Laboratory 1 | 96.84 | 97.10 | 96.38 | 96.30 | 97.07 | 96.73 |
| Laboratory 2 | 96.90 | 97.89 | 96.46 | 97.59 | 97.83 | 97.33 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the key steps for each of the compared analytical methods.

- 1. HPLC Method for Diphenidol in Plasma
- Sample Preparation: A liquid-liquid extraction (LLE) is commonly employed.
- Chromatographic Conditions:
 - Column: C18 column.
 - Mobile Phase: A suitable mixture of organic and aqueous phases.
 - o Detection: UV detection.
- Validation: The method was validated for linearity, precision, and accuracy.
- 2. UPLC-MS/MS Method for Diphenidol in Biological Samples
- Sample Preparation: A simple, fast, and inexpensive liquid-liquid extraction (LLE) was used for sample preparation, requiring a low sample volume of 0.1 mL or 0.1 g.
- Chromatographic and Mass Spectrometric Conditions:
 - Separation: Ultra-high-performance liquid chromatography.
 - Detection: Tandem mass spectrometry (MS/MS).



- Validation: The method was validated for linearity, LLOQ, accuracy, and precision (intraday and interday).
- 3. UPLC-MS/MS Method for Diphenidol in Mouse Plasma
- Sample Preparation: Acetonitrile-mediated protein precipitation was used for analyte extraction. Midazolam was used as the internal standard.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: Acquity HSS T3 column (50 mm × 2.1 mm, 1.8 μm).
 - o Detection: Multiple Reaction Monitoring (MRM) mode with target fragment ions m/z $310.2 \rightarrow 128.9$ for diphenidol and m/z $326.2 \rightarrow 291.4$ for the internal standard.
- Validation: The method demonstrated linearity, accuracy, and precision with a mean recovery of over 76.5%.
- 4. GC-MS Method for Diphenidol in Biological Specimens
- Sample Preparation: Details on the extraction procedure were not specified but would typically involve LLE or solid-phase extraction.
- Chromatographic and Mass Spectrometric Conditions:
 - Separation: Gas chromatography.
 - Detection: Mass spectrometry.
- Validation: The method was validated and showed excellent recovery (> 90%) and precision (RSD < 10%), with a limit of detection of 0.05 μ g/mL or μ g/g.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the quantification of Diphenidol in biological samples, from sample collection to final data analysis.





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Caption: Generalized workflow for Diphenidol quantification.

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